molecular formula C13H21IO5 B041760 (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol CAS No. 888723-97-5

(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol

Cat. No. B041760
M. Wt: 384.21 g/mol
InChI Key: HWKCEKOCWQHZNV-RPLXWKFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol, also known as HHT, is a natural compound that has been isolated from various plants. It has been found to possess a range of biological activities, including antitumor, anti-inflammatory, and antifungal properties.

Mechanism Of Action

The exact mechanism of action of (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol can cause DNA damage and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and protein kinase C. (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.

Advantages And Limitations For Lab Experiments

(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has several advantages for lab experiments. It is a natural compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its biological activities, making it a well-characterized compound for research purposes. However, (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol also has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, making it difficult to handle and store. In addition, (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been found to have low solubility in aqueous solutions, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol. One area of interest is the development of (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol derivatives with improved pharmacological properties, such as increased solubility and stability. Another area of interest is the investigation of the potential use of (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol in combination with other anticancer agents for synergistic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol and to identify its molecular targets in cancer cells.

Synthesis Methods

(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol can be synthesized from the natural compound podophyllotoxin, which is found in the roots of Podophyllum species. The synthesis involves a series of chemical reactions, including iodination, demethylation, and reduction. The final product is obtained in high yield and purity.

Scientific Research Applications

(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, (2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.

properties

CAS RN

888723-97-5

Product Name

(2S,3S,4aR,6R,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol

Molecular Formula

C13H21IO5

Molecular Weight

384.21 g/mol

IUPAC Name

(2S,3S,4aR,7R,8aR)-6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol

InChI

InChI=1S/C13H21IO5/c1-11(15)7-9-8(6-10(11)14)18-12(2,16-4)13(3,17-5)19-9/h6,8-9,15H,7H2,1-5H3/t8-,9-,11-,12+,13+/m1/s1

InChI Key

HWKCEKOCWQHZNV-RPLXWKFWSA-N

Isomeric SMILES

C[C@]1(C[C@@H]2[C@@H](C=C1I)O[C@]([C@@](O2)(C)OC)(C)OC)O

SMILES

CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O

Canonical SMILES

CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O

Origin of Product

United States

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